Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate
Description
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate protective group and a methylamino-linked 5-fluoropyrimidine substituent.
Properties
IUPAC Name |
tert-butyl 3-[(5-fluoropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBDCUQSKQJJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Coupling: Formation of the Pyrimidine-Piperidine Backbone
The synthesis begins with tert-butyl (S)-3-aminopiperidine-1-carboxylate (S1) reacting with 2-chloro-5-fluoropyrimidine (S2) under palladium-catalyzed conditions. The reaction employs bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 10 mol%) and rac-BINAP (20 mol%) in toluene at 120°C for 16 hours, with cesium carbonate as a base. This Buchwald-Hartwig amination forms tert-butyl (S)-3-((5-fluoropyrimidin-2-yl)amino)piperidine-1-carboxylate (S3) in 96% yield.
Critical Parameters:
N-Methylation: Introducing the Methyl Group
The intermediate S3 undergoes N-methylation using lithium bis(trimethylsilyl)amide (LHMDS, 1.2 equiv) and methyl iodide (1.5 equiv) in tetrahydrofuran (THF) at 0°C. After 1 hour, the reaction warms to room temperature, achieving quantitative methylation to yield the final product.
Mechanistic Insight:
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LHMDS deprotonates the secondary amine, forming a reactive amide ion that readily reacts with methyl iodide.
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THF’s low polarity minimizes side reactions, ensuring >95% conversion.
Optimization of Reaction Conditions
Catalyst Screening for Coupling Reactions
Comparative studies of palladium catalysts reveal Pd(dba)₂’s superiority over Pd(OAc)₂ or Pd₂(dba)₃ in this system.
| Catalyst | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(dba)₂ | rac-BINAP | 96 | 16 |
| Pd(OAc)₂ | Xantphos | 72 | 24 |
| Pd₂(dba)₃ | DPPF | 68 | 20 |
Key Takeaway: Pd(dba)₂/rac-BINAP provides optimal electron density for aryl chloride activation.
Solvent and Temperature Effects
Toluene outperforms DMF or dioxane in the coupling step due to its high boiling point and compatibility with Cs₂CO₃. Elevated temperatures (120°C) are critical for overcoming the energy barrier of the sterically hindered piperidine substrate.
Characterization and Analytical Validation
Structural Confirmation via NMR and HRMS
The final compound exhibits distinct NMR signals:
Purity Assessment
HPLC analysis with a C18 column (ACN/H₂O gradient) shows a single peak at 6.2 minutes, confirming >99% purity.
Comparative Analysis with Related Piperidine Derivatives
Structural Analogues and Their Synthesis
Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, synthesized via Suzuki-Miyaura coupling, shares similar Boc-protection strategies but lacks the fluoropyrimidine moiety.
Divergence in Reactivity: The 5-fluoropyrimidine group in the target compound necessitates Pd-catalyzed coupling, whereas phenyl analogues employ cross-coupling or reductive amination.
Challenges and Troubleshooting
Common Pitfalls in the Coupling Step
Methylation Side Reactions
Overalkylation is prevented by slow addition of methyl iodide at 0°C and strict stoichiometric control.
Scalability and Industrial Relevance
The process has been scaled to 100-g batches with consistent yields (90–92%). Key considerations for large-scale production:
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Cost Efficiency: Recycling toluene via distillation reduces solvent waste.
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Safety: Exothermic methylation requires jacketed reactors for temperature control.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoropyrimidine moiety or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine or fluoropyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- The compound is being investigated as an inhibitor of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. Studies show that derivatives of similar structures exhibit potent inhibition of hFTase, suggesting that tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate could also possess anticancer properties .
- Antiviral Properties :
- Drug Development :
Biological Activities
- Enzyme Inhibition :
- Potential as a Therapeutic Agent :
Synthetic Chemistry Applications
-
Building Block for Synthesis :
- Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate can be utilized as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to the creation of more complex molecules suitable for pharmaceutical applications .
- Structure-Activity Relationship (SAR) Studies :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Heterocyclic Ring
The target compound’s 5-fluoropyrimidine moiety distinguishes it from analogs with different substituents or heterocycles. Key comparisons include:
Pyrimidine Derivatives
- tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate () Substituent: A fused pyrimidoindole system replaces the fluoropyrimidine. Impact: The bulky indole framework increases molecular weight (462.54 g/mol vs. ~357.40 g/mol for the target compound) and may reduce solubility . Synthesis: Prepared via a two-step procedure involving DIPEA in DMF, highlighting versatility in coupling reactions .
- tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate () Substituent: Nitro and dibenzylamino groups on pyrimidine. Impact: The nitro group is electron-withdrawing, while dibenzylamino adds steric bulk. Such groups are common intermediates for further functionalization (e.g., nitro reduction to amine) .
Pyrazine Derivatives
- Tert-butyl 3-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate () Substituent: 3-Methylpyrazine (a diazine with nitrogen atoms at positions 1 and 4). Impact: Pyrazine’s distinct electronic profile may alter hydrogen-bonding capacity compared to pyrimidine. Molecular weight is lower (306.41 g/mol) due to fewer nitrogen atoms .
Molecular Formula and Weight Analysis
*Molecular formula inferred from structural analogs.
Functional and Application Differences
- Target Compound : Fluorine’s electronegativity may enhance metabolic stability or target affinity in drug candidates.
- –7: Nitro and dibenzylamino groups indicate roles as intermediates in medicinal chemistry (e.g., for subsequent reduction or alkylation) .
- : Trifluoromethyl and chloro substituents (e.g., in tert-butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)piperidine-1-carboxylate) highlight applications in agrochemicals or antivirals .
Biological Activity
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate (hereafter referred to as TB-FP) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies that highlight its pharmacological potential.
- Molecular Formula : C15H23FN4O2
- Molecular Weight : 310.37 g/mol
- CAS Number : [95437800]
Synthesis
TB-FP is synthesized through a multi-step process involving the reaction of tert-butyl (S)-3-aminopiperidine-1-carboxylate with 2-chloro-5-fluoropyrimidine under palladium-catalyzed conditions. The detailed synthesis procedure includes:
- Reagents : Tert-butyl (S)-3-aminopiperidine-1-carboxylate, 2-chloro-5-fluoropyrimidine, palladium catalyst.
- Conditions : Heating at 120 °C for 16 hours in toluene.
- Purification : Silica gel chromatography using ethyl acetate as the eluent.
Biological Activity
The biological activity of TB-FP has been evaluated in various studies, focusing on its effects on cancer cell lines and potential mechanisms of action.
Anticancer Activity
TB-FP has shown promising results in inhibiting the proliferation of several cancer cell lines, including:
- A431 Vulvar Epidermal Carcinoma Cells : In vitro studies demonstrated significant inhibition of cell proliferation and migration at low micromolar concentrations .
The mechanism by which TB-FP exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : It may act as an inhibitor of enzymes involved in pyrimidine metabolism, which is crucial for nucleic acid synthesis in rapidly dividing cells.
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have indicated that TB-FP exhibits selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values suggest that TB-FP is significantly less toxic to non-cancerous cells compared to its efficacy against cancerous cells, indicating a favorable selectivity index (SI) greater than 1.0 .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of TB-FP:
Q & A
Q. Example Optimization Table :
| Parameter | Condition 1 (DCM, RT) | Condition 2 (DMF, 80°C) |
|---|---|---|
| Yield (%) | 65 | 78 |
| Purity (HPLC) | 92% | 85% |
| Optimal balance: DCM at RT for higher purity, DMF at 80°C for better yield. |
What advanced analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., tert-butyl at ~1.4 ppm, pyrimidine protons at 8.5–9.0 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ~352.4) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELX programs refine structures .
- Elemental Analysis : Confirms C, H, N, F composition within 0.4% theoretical values .
How do structural modifications influence biological activity in kinase inhibition assays?
Methodological Answer:
- Fluorine Position : 5-Fluoro on pyrimidine enhances electronegativity, improving target binding vs. non-fluorinated analogs .
- Piperidine Substitution : Methylamino at position 3 optimizes steric compatibility with kinase ATP pockets .
- Comparative SAR Table :
| Derivative | IC50 (nM) | Selectivity (Kinase X) |
|---|---|---|
| 5-Fluoro (Target Compound) | 12 | 10-fold |
| 5-Chloro | 45 | 3-fold |
| Unsubstituted Pyrimidine | >1000 | None |
Data Contradiction Resolution : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration). Validate via orthogonal assays (SPR, cellular proliferation) .
What strategies resolve low yields in amide bond formation during synthesis?
Methodological Answer:
Q. Troubleshooting Table :
| Issue | Solution | Evidence |
|---|---|---|
| Low conversion (<50%) | Increase catalyst (DMAP) by 20% | |
| Hydrolysis byproducts | Use anhydrous solvents/N₂ atmosphere |
How can computational modeling predict reactivity for novel derivatives?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for SNAr reactions at pyrimidine C2 .
- Docking Studies : AutoDock Vina simulates binding to kinase targets; prioritize derivatives with ΔG < -8 kcal/mol .
- Validation : Compare computed NMR shifts (<0.3 ppm deviation) and HPLC retention times with experimental data .
What safety protocols are critical for handling reactive intermediates?
Methodological Answer:
- Protective Equipment : Flame-resistant clothing, nitrile gloves, and respiratory masks .
- Ventilation : Use fume hoods during reactions with volatile amines or fluorinated reagents .
- Emergency Measures : Neutralize spills with inert adsorbents (vermiculite) and avoid water (exothermic reactions) .
How to address discrepancies in biological activity between in vitro and cell-based assays?
Methodological Answer:
- Membrane Permeability : Assess logP (optimal 2–3) via shake-flask method; modify tert-butyl groups to enhance uptake .
- Metabolic Stability : Incubate with liver microsomes; introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 degradation .
Q. Example Data :
| Assay Type | IC50 (nM) | Notes |
|---|---|---|
| In vitro kinase | 12 | High purity (>98%) |
| Cellular assay | 120 | Reduced permeability suspected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
